molecular formula C24H18ClFN4O2 B2669321 N-(3-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251667-56-7

N-(3-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2669321
CAS RN: 1251667-56-7
M. Wt: 448.88
InChI Key: ZXVWVHWMSYKXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTR inhibitor is a small molecule that selectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.

Scientific Research Applications

  • Amination Reactions Mediated by Palladium/Imidazolium Salt Systems :Research on the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions, which is relevant to your compound, demonstrates the effectiveness of this approach in synthesizing benzophenone imines and primary amines. Such techniques are vital in medicinal chemistry for the synthesis of complex molecules and pharmaceuticals (Grasa, Viciu, Huang, & Nolan, 2001).

  • Rearrangement of 4-Imino-(1H,4H)-3,1-Benzoxazine-2-Ones :This study focuses on the rearrangement of certain compounds to form quinazolinediones and carboxamide esters. It highlights the versatile nature of imidazole-based compounds in organic synthesis and their potential in developing new chemical entities (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

  • Stability and Structure of N-Heterocyclic Carbene Precursors :The study explores N-heterocyclic carbenes (NHCs) and their increased π-acceptor character, which is crucial for understanding the reactivity and stability of imidazole-based compounds like yours. This research is fundamental for developing new catalysts in organic synthesis (Hobbs, Forster, Borau-Garcia, Knapp, Tuononen, & Roesler, 2010).

  • Luminescence Sensing Applications of Metal-Organic Frameworks :Imidazole-based compounds are used in the synthesis of lanthanide(III)-organic frameworks for luminescence sensing of chemicals. This application is significant in the field of material science and sensor technology (Shi, Zhong, Guo, & Li, 2015).

  • Synthesis and Biological Activity of Benzene-Carboxamide Derivatives :Research on the synthesis of carboxamide derivatives, including those involving fluorobenzamido groups, is significant for understanding the biological activities of these compounds, which is key in drug discovery and development (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).

properties

IUPAC Name

N-(3-chlorophenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2/c25-17-4-3-5-19(12-17)29-24(32)22-14-30(15-27-22)13-16-8-10-18(11-9-16)28-23(31)20-6-1-2-7-21(20)26/h1-12,14-15H,13H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVWVHWMSYKXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.